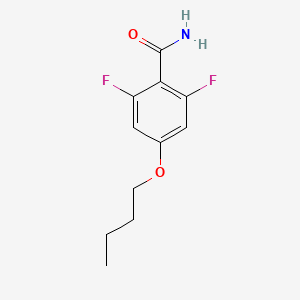

4-Butoxy-2,6-difluorobenzamide

Overview

Description

“4-Butoxy-2,6-difluorobenzamide” is a synthetic compound with a molecular weight of 229.23 . It belongs to the class of difluorobenzoic acid amides.

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13F2NO2 . The InChI code is 1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15) .Scientific Research Applications

Ultrasound-Assisted Synthesis : A study by Harikumar and Rajendran (2014) discusses the use of ultrasound in synthesizing 1-butoxy-4-nitrobenzene, which relates to compounds similar to 4-Butoxy-2,6-difluorobenzamide. This method enhances reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

Antibacterial Drug Research : Research by Straniero et al. (2023) indicates that 2,6-difluorobenzamides have potential as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

Bacterial Cell Division Inhibition : Chiodini et al. (2015) have identified 3-substituted 2,6-difluorobenzamides as potent inhibitors of the essential bacterial cell division protein FtsZ, highlighting their potential in developing new antistaphylococcal compounds (Chiodini et al., 2015).

Pesticide Industry Applications : A study by Yang et al. (2018) discusses the use of 2,6-Difluorobenzamide in the pesticide industry, outlining its efficient production using a biocatalytic process with recombinant Escherichia coli (Yang et al., 2018).

Synthesis Techniques : Research by Li Xiu-lian (2009) focuses on synthesizing 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile, emphasizing high product yield and environmental safety (Li Xiu-lian, 2009).

Acaricidal/Insecticidal Activities : Yu et al. (2015) describe the design and synthesis of oxazoline derivatives containing 2,6-difluorobenzamide, showing significant acaricidal and insecticidal activities (Yu et al., 2015).

Hydrolysis Kinetics : Research by Ren Haoming (2011) explores the hydrolysis kinetics of 2,6-difluorobenzonitrile, an important step in producing 2,6-difluorobenzamide, under high-temperature liquid water conditions (Ren Haoming, 2011).

Liquid Crystal Compounds : Mori et al. (1997) investigate the structure and properties of liquid crystalline compounds related to this compound, highlighting their potential in materials science (Mori et al., 1997).

Acaricide Synthesis : Cheng Zhi-ming (2009) discusses the synthesis of etoxazole, a process involving 2,6-difluorobenzamide, providing insights into the creation of effective acaricides (Cheng Zhi-ming, 2009).

Insecticide Synthesis : Zhang Xiao-jing (2007) reports on the synthesis of the insecticide Novaluron using 2,6-difluorobenzoyl isocyanate derived from 2,6-difluorobenzamide (Zhang Xiao-jing, 2007).

Properties

IUPAC Name |

4-butoxy-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCXWHINVIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

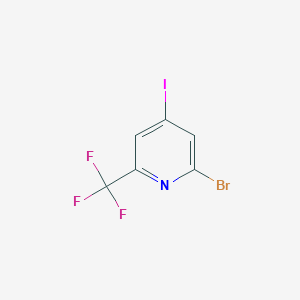

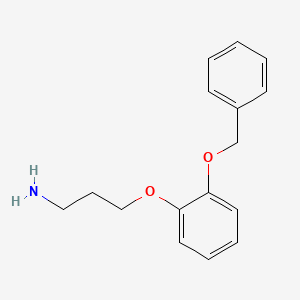

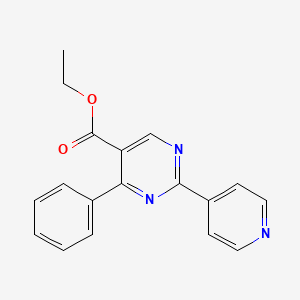

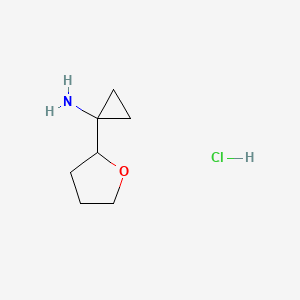

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)